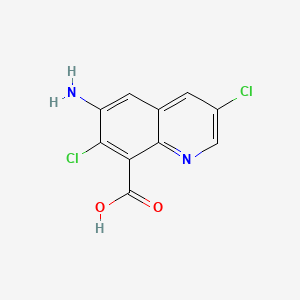

6-氨基-3,7-二氯-8-喹啉羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a heterocyclic compound belonging to the quinolinecarboxylic acid family. It has been extensively studied for its potential therapeutic and environmental applications. The molecular formula of this compound is C10H6Cl2N2O2, and it has a molecular weight of 257.04 g/mol .

科学研究应用

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: Studied for its potential as a biochemical tool in proteomics research.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of herbicides and other agrochemicals

作用机制

Target of Action

The primary target of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, also known as Quinclorac, is broadleaf weeds, especially white clover (Trifolium repens L.) and Veronica filiformis . It is a highly selective post-emergent herbicide of the quinolinecarboxylic acid family .

Mode of Action

Quinclorac exhibits systemic auxin-like effects . Auxins are a class of plant hormones that are essential for plant body development. They regulate cellular processes such as cell elongation and division, and are involved in various aspects of plant growth and development. By mimicking the action of auxins, Quinclorac disrupts these processes, leading to the death of the target weeds .

Biochemical Pathways

Quinclorac’s mode of action involves the induction of oxidative stress due to free radical generation and changes in the antioxidant defense system . Oxidative stress occurs when there is an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants. This imbalance leads to damage to important biomolecules and cells, with potential impact on the whole organism .

Pharmacokinetics

Studies on the related compound quinclorac have shown that it is a stable compound, with a half-life of 2204–2330 days in pH 584 soil . This suggests that Quinclorac may also have similar stability and persistence in the environment.

Result of Action

The result of Quinclorac’s action is the control of broadleaf weeds in agricultural fields. By mimicking auxins and inducing oxidative stress, Quinclorac interferes with the normal growth and development of these weeds, leading to their death .

Action Environment

The action of Quinclorac can be influenced by environmental factors. For example, the decay of Quinclorac in acidic paddy soil followed first-order kinetics, with a half-life of 28.29–30.27 days . This suggests that the efficacy and stability of Quinclorac can be affected by soil pH. Additionally, Quinclorac residues were found in the surface water of irrigated rice areas, indicating potential environmental dispersion .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid typically involves the chlorination of 8-quinolinecarboxylic acid followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step is usually carried out using ammonia or an amine under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and amination steps, with additional purification stages to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acid derivatives, while reduction can produce amine derivatives .

相似化合物的比较

Similar Compounds

3,7-Dichloro-8-quinolinecarboxylic Acid: Another member of the quinolinecarboxylic acid family, used primarily as a herbicide.

6,7-Dichloroquinoline-5,8-dione: A related compound with different chemical properties and applications.

Uniqueness

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is unique due to its specific combination of amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in both research and industrial applications .

生物活性

6-Amino-3,7-dichloro-8-quinolinecarboxylic acid, commonly known as Quinclorac, is a synthetic compound belonging to the class of quinolinecarboxylic acids. It has garnered attention for its diverse biological activities, particularly in agriculture and medicine. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, applications in research and therapy, and relevant case studies.

6-Amino-3,7-dichloro-8-quinolinecarboxylic acid is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | C10H6Cl2N2O2 |

| Molecular Weight | 232.07 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 |

Quinclorac primarily functions as a herbicide targeting broadleaf weeds. Its mode of action involves:

- Auxin Mimicry : It mimics the plant hormone auxin, disrupting normal growth patterns.

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to oxidative stress within plant cells.

- Interference with Metabolic Pathways : It disrupts various biochemical pathways essential for weed growth and survival .

Antimicrobial Properties

Research indicates that 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid exhibits significant antimicrobial activity against various pathogens:

- Bacterial Activity : It has shown efficacy against strains of Mycobacterium tuberculosis and other bacteria, with IC50 values indicating potent inhibition .

- Fungal Activity : The compound has also been evaluated for antifungal properties, demonstrating effectiveness against specific fungal species.

Anticancer Potential

Recent studies have explored the potential of quinclorac as an anticancer agent. It has been found to inhibit lactate dehydrogenase (LDH) isoforms, which are crucial for cancer cell metabolism:

| Compound | IC50 (μM) |

|---|---|

| Quinclorac | < 10 |

| Other Quinoline Derivatives | Varies |

This inhibition may enhance the efficacy of conventional chemotherapeutic agents by targeting metabolic pathways exploited by cancer cells .

Case Studies

- Herbicidal Efficacy : A study evaluated the effectiveness of quinclorac against white clover (Trifolium repens) and Veronica filiformis in agricultural settings. Results indicated a significant reduction in weed biomass following treatment, affirming its utility as a herbicide .

- Antimycobacterial Activity : In vitro tests demonstrated that quinclorac exhibited potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv with sustained inhibition over nine days .

- Pharmacokinetics in Animal Models : Metabolism studies in rats showed rapid absorption and significant plasma concentration within 30 minutes post-administration. The half-life varied based on dosage, providing insights into its pharmacokinetic profile .

属性

IUPAC Name |

6-amino-3,7-dichloroquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-4-2-6(13)8(12)7(10(15)16)9(4)14-3-5/h1-3H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNDBBKJLHPLAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=NC=C1Cl)C(=O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。